

BPR1J-097 acute myeloid leukemia AML research

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Compound Focus: bpr1j-097

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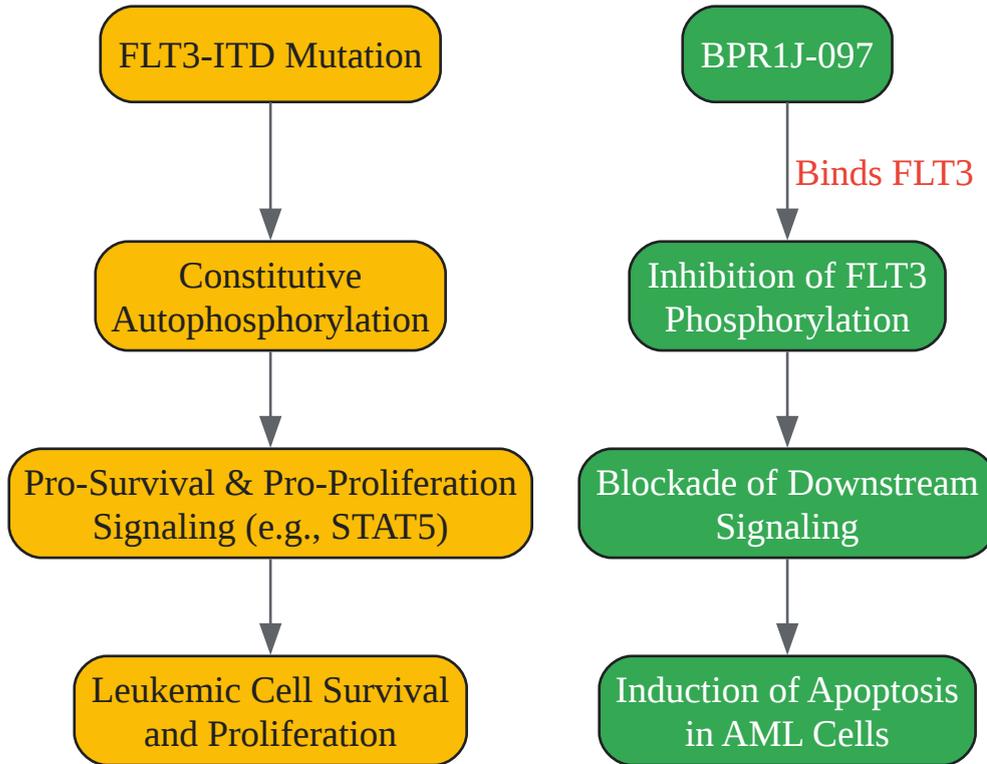
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Compound Profile and Mechanism of Action

BPR1J-097 is a potent and selective FLT3 inhibitor. FLT3 mutations, particularly Internal Tandem Duplications (ITD), are among the most common genetic abnormalities in AML and are associated with poor prognosis [1] [2]. **BPR1J-097** is designed to target this pathway.

Property	Description
Molecular Formula	C ₂₇ H ₂₈ N ₆ O ₃ S [3]
Molecular Weight	516.62 g/mol [3]
Primary Target	FMS-like tyrosine kinase 3 (FLT3) [4] [3]
Reported IC ₅₀ (FLT3)	11 nM [3]
Key Mechanism	Inhibits FLT3 autophosphorylation and its downstream signaling (e.g., STAT5), inducing apoptosis in AML cells [2] [3]

The diagram below illustrates the mechanism of **BPR1J-097** in blocking the FLT3-ITD driven signaling pathway in AML cells.



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Preclinical Efficacy Data

Preclinical studies demonstrate that **BPR1J-097** effectively suppresses the growth of FLT3-ITD positive AML cells.

Assay Type	Model/Cell Line	Key Finding / GC ₅₀ / IC ₅₀	Citation
Biochemical Kinase Assay	Recombinant FLT3 kinase	IC ₅₀ ~25 nM [2]	
Cellular Proliferation	MOLM-13 (FLT3-ITD+)	GC ₅₀ ~3.4 nM [2]	
Cellular Proliferation	MV4;11 (FLT3-ITD+)	GC ₅₀ ~2.8 nM [2]	

Assay Type	Model/Cell Line	Key Finding / GC ₅₀ / IC ₅₀	Citation
Target Engagement	MV4;11 (FLT3-ITD+)	Inhibits FLT3 & STAT5 phosphorylation (IC ₅₀ ~1 nM) [2]	
In Vivo Efficacy	MV4;11 Xenograft Mouse Model	Significant tumor growth inhibition and regression [2]	

Key Experimental Protocols

The following methodologies are critical for evaluating the efficacy and mechanism of **BPR1J-097** in a preclinical setting.

- **In Vitro Kinase Activity Assay:** The inhibitory activity of **BPR1J-097** against FLT3 is measured using a **Kinase-Glo luminescent kinase assay**. This assay quantifies the remaining ATP after the kinase reaction, with decreasing luminescence indicating higher kinase inhibition. Experiments are typically performed in triplicate, and IC₅₀ values are calculated using software like GraphPad Prism [2].
- **Cell Viability/Proliferation Assay (MTS Assay):** The cytotoxic effects on AML cell lines are determined using the **MTS colorimetric assay**. Cells are seeded in 96-well plates and treated with a dose range of **BPR1J-097**. After a set incubation period, MTS reagent is added, and the absorbance of the formed formazan product is measured. The **GC₅₀** (concentration for 50% growth control) is then calculated [2].
- **Western Blotting for Target Validation:** To confirm the compound's mechanism, cells are treated with **BPR1J-097** and lysed. Proteins are separated by **SDS-PAGE**, transferred to a membrane, and probed with specific antibodies against **p-FLT3 (Tyr591)**, **total FLT3**, **p-STAT5 (Tyr694)**, and **total STAT5**. Beta-actin is used as a loading control. A reduction in phosphorylation levels confirms target engagement [2].
- **Apoptosis Assay (Annexin V/PI Staining):** The induction of apoptosis is quantified using **flow cytometry** with **Annexin V-FITC** and **Propidium Iodide (PI)** staining. This method distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].

Research Status and Potential

BPR1J-097 represents a promising investigational candidate. Research highlights its potential not just as a single agent but also in combination therapy.

- **Development Status:** **BPR1J-097** is a **preclinical candidate**. Its developer is listed as the Institute of Biotechnology and Pharmaceutical Research at Taiwan's National Health Research Institutes [3].
- **Synergistic Combination Potential:** A related analog, **BPR1J-340**, showed **strong synergistic anti-leukemic effects** when combined with the histone deacetylase inhibitor (HDACi) **vorinostat (SAHA)**. This combination enhanced apoptosis, linked to the down-regulation of the anti-apoptotic protein Mcl-1, suggesting a viable strategy to overcome potential resistance [2].

Key Research Gaps and Future Directions

While the existing data is promising, you should be aware of several research gaps:

- **Limited Primary Literature:** Direct, detailed peer-reviewed studies specifically on "**BPR1J-097**" are less prevalent than for its analog, BPR1J-340. Much of the mechanistic and in vivo data is inferred from studies on BPR1J-340 [4] [2].
- **Missing ADMET Data:** Publicly available information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion, and toxicity) is sparse, which is critical for translational development.
- **Resistance Mechanisms:** It is not yet well-studied whether long-term treatment with **BPR1J-097** leads to resistance, for instance, through the emergence of secondary FLT3 point mutations (e.g., D835Y), a known challenge with other FLT3 inhibitors [1] [5].

Future research should focus on comprehensive toxicology studies, testing against a broader panel of FLT3 mutant isoforms, and further exploration of rational drug combinations.

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